2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

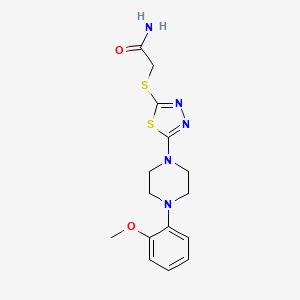

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based compound featuring a 2-methoxyphenyl-substituted piperazine moiety linked via a thioacetamide bridge.

Properties

IUPAC Name |

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S2/c1-22-12-5-3-2-4-11(12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRZQVUZFKAUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the α1-ARs, and shows affinity in the range from 22 nM to 250 nM. The interaction with these receptors is a major therapeutic approach for the treatment of numerous disorders.

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors can affect various biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.

Result of Action

The compound’s action on the α1-ARs can lead to various molecular and cellular effects. These effects can be beneficial for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.

Biological Activity

The compound 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel hybrid molecule that combines the pharmacologically active moieties of thiadiazole and piperazine. This article reviews its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological properties based on recent research findings.

Chemical Structure

The compound can be depicted as follows:

This structure incorporates a thiadiazole ring, a piperazine moiety, and an acetamide functional group, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. The compound under discussion has shown promising results against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate to high | 32 μg/mL |

| Escherichia coli | Moderate | 64 μg/mL |

| Candida albicans | Significant | 30 μg/mL |

These findings suggest that the incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the compound compared to standard antibiotics like ampicillin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it demonstrated cytotoxic effects against HeLa cells, with an IC50 value indicating significant potency:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 18.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis . The presence of the thiadiazole ring is believed to contribute to its lipophilicity and tissue permeability, enhancing its anticancer activity .

Neuropharmacological Effects

The piperazine component is well-known for its neuropharmacological properties. Studies have indicated that compounds with piperazine structures can interact with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. For instance, related compounds have shown:

- Increased binding affinity for serotonin receptors.

- Potential antidepressant effects , suggesting that this compound may also possess mood-stabilizing properties.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Antimicrobial Study : A series of thiadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly influenced their efficacy .

- Cytotoxicity Evaluation : In a recent study, compounds containing both piperazine and thiadiazole moieties were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated enhanced activity compared to individual components .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, leading to cleavage of the C–N bond. This generates 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid.

-

Basic Hydrolysis : Utilizes NaOH or KOH to yield the corresponding carboxylate salt.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid | 78–85 | |

| Basic (NaOH) | 2M NaOH, 80°C | Sodium 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetate | 82–88 |

Alkylation and Nucleophilic Substitution

The thiol (-SH) group in the thioacetamide linkage acts as a nucleophile:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfides.

-

Arylation : Couples with aryl diazonium salts under mild conditions.

Key Example :

Reaction with benzyl chloride in ethanol/KOH yields 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(benzyl)acetamide (82% yield).

Oxidation Reactions

The thioether (-S-) linkage oxidizes to sulfoxide or sulfone derivatives:

-

Sulfoxide Formation : Achieved with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) at 0–25°C.

-

Sulfone Formation : Requires stronger oxidants like KMnO₄ or RuO₄.

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product (Oxidation State) | Application |

|---|---|---|---|

| H₂O₂ | RT, 12 hrs | Sulfoxide | Intermediate for further synthesis |

| mCPBA | CH₂Cl₂, 0°C | Sulfone | Enhanced metabolic stability |

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

-

Copper(II) Complexes : Form stable complexes in ethanol/water mixtures, characterized by shifts in UV-Vis spectra (λmax 420–450 nm) .

-

Zinc(II) Coordination : Enhances anticancer activity by facilitating DNA intercalation .

Piperazine Moiety Reactivity

The piperazine ring undergoes:

-

N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

-

Protonation : Forms water-soluble hydrochloride salts under HCl gas.

Example :

Treatment with methyl iodide in DMF produces a mono-alkylated derivative, confirmed by NMR (δ 3.2 ppm for N–CH₃).

Synthetic Modifications for Enhanced Bioactivity

Structural analogs are synthesized via:

-

Thiadiazole Ring Functionalization : Bromination at the 5-position enables Suzuki coupling for aryl group diversification .

-

Acetamide Replacement : Substituting the acetamide with sulfonamide groups improves solubility and target affinity .

Table 3: Bioactive Derivatives

| Modification | Biological Activity (IC₅₀) | Target Cell Line | Source |

|---|---|---|---|

| Bromo-substituted thiadiazole | 4.27 µg/mL (SK-MEL-2 melanoma) | Skin cancer | |

| Sulfonamide analog | 9 µM (MDA-MB-231 breast cancer) | Breast cancer |

This compound’s reactivity profile underscores its versatility as a scaffold for developing therapeutics, particularly in oncology. Further studies should explore its catalytic applications and structure-activity relationships for targeted drug design.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The compound’s activity and properties are influenced by substituents on the piperazine ring, thiadiazole core, and acetamide linker. Key analogues include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Piperazine Substituents : The 2-methoxyphenyl group in the target compound may enhance π-π stacking in receptor binding compared to 4-fluorophenyl (4g ) or 4-chlorophenyl derivatives .

- Thiadiazole Modifications : Thioether linkages (e.g., 5k ) improve solubility, while nitro groups (3 ) enhance Akt inhibition .

- Thermal Stability : Higher melting points (e.g., 203–205°C for 4g ) correlate with crystalline purity and stability .

Table 2: Anticancer Activity of Selected Analogues

Key Findings :

- Akt Inhibition: Nitrophenylamino derivatives (3, 8) show superior Akt suppression compared to methoxy- or fluorophenyl analogues, likely due to stronger electron-withdrawing effects enhancing target binding .

- Broad-Spectrum Activity: Dichlorobenzylthio-quinazoline hybrids (15o) exhibit nanomolar potency, suggesting that bulkier substituents improve tumor selectivity .

Q & A

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability is assessed via:

- Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks.

- HPLC monitoring of degradation products (e.g., hydrolysis of the acetamide group).

- Optimal storage conditions are anhydrous environments at -20°C, with desiccants to prevent thiadiazole ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.